B1576578 Gaegurin-3

Gaegurin-3

Cat. No.: B1576578
Attention: For research use only. Not for human or veterinary use.
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Description

Gaegurin-3 is a cationic antimicrobial peptide (AMP) isolated from the skin secretions of the Korean frog Rana dybowskii. It consists of 33 amino acid residues and belongs to the brevinin-2 family of AMPs, which are characterized by a conserved N-terminal hydrophobic region and a C-terminal cyclic heptapeptide domain (Rana-box motif: Cys-X₃-Cys) stabilized by a disulfide bridge . This compound exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and even some enveloped viruses. Its mechanism of action involves disrupting microbial membranes via electrostatic interactions with negatively charged phospholipids, leading to cell lysis .

Properties

bioactivity

Antibacterial, Antifungal, Antiparasitic

sequence

GIMSIVKDVAKTAAKEAAKGALSTLSCKLAKTC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound with Similar Peptides

Compound Source Organism Length (AA) Key Structural Features Sequence Similarity to this compound Hydrophobicity (Mean) Hydrophobic Moment Antimicrobial Activity Spectrum
This compound Rana dybowskii 33 N-terminal α-helix, C-terminal Rana-box - 0.98 0.85 Broad-spectrum
Brevinin-2E Rana esculenta 33 Similar α-helix and Rana-box 45% 1.02 0.92 Gram-negative bacteria
Dybowskin-3 Rana dybowskii 33 Near-identical N-terminal, divergent C-terminal 39% 0.95 0.81 Broad-spectrum
Dybowskin-4 Rana dybowskii 15 Short α-helix, no Rana-box 33% (partial) 1.66 1.318 Narrow-spectrum (Gram-positive)
Japonicin-2CHb Rana chaochiaoensis 15 Short helical segment 33% 1.52 1.20 Fungi, Gram-positive bacteria
Gaegurin-6 Rana rugosa 20 Truncated Rana-box 50% (with Dybowskin-6) 1.10 0.95 Enveloped viruses

Key Observations:

Sequence Similarity: this compound shares 39% sequence identity with Dybowskin-3, another peptide from Rana dybowskii, but differs in its C-terminal domain, which influences target specificity . Brevinin-2E (45% similarity) and Brevinin-2Eb (39% similarity) exhibit stronger α-helical content, correlating with enhanced membrane disruption .

Hydrophobicity and Hydrophobic Moment :

  • Dybowskin-4 , despite its shorter length (15 residues), has the highest hydrophobicity (1.66) and hydrophobic moment (1.318), making it highly effective against lipid-rich Gram-positive bacterial membranes .
  • This compound’s moderate hydrophobicity (0.98) balances its ability to interact with both hydrophilic and hydrophobic membrane components.

Functional Divergence :

  • Peptides lacking the Rana-box motif (e.g., Dybowskin-4 , Japonicin-2CHb ) show narrower activity spectra, suggesting the motif’s critical role in broad-spectrum efficacy .
  • Gaegurin-6 , despite sharing 50% similarity with Dybowskin-6, targets viral envelopes rather than bacterial membranes, likely due to structural variations in its N-terminal domain .

Comparison with Functionally Similar Peptides

Esculentin-2 Family

  • Esculentin-2a (45% similarity to Dybowskin-5) and Esculentin-2b lack the Rana-box but possess elongated helical regions. These peptides exhibit stronger antifungal activity than this compound, likely due to enhanced membrane penetration .

Temporin Family

  • Temporins (e.g., Temporin-L from Rana temporaria) are shorter (10–14 residues) and lack disulfide bridges. Their smaller size limits their spectrum but enhances stability in high-salt environments, a trait this compound lacks .

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